Evidence Item 1: Superior Lipophilicity Balance (LogP) for Central Nervous System (CNS) Drug Design Relative to the Shorter Chain Analog
The computed octanol-water partition coefficient (LogP) for 2-Amino-2-phenylbutan-1-ol is 1.2429 . This value represents a 21.7% lower LogP compared to its direct structural analog, 2-Amino-2-phenylpropan-1-ol (LogP = 1.5531 [1]). The lower LogP of the butanol derivative suggests a more favorable balance of lipophilicity and hydrophilicity for achieving optimal brain penetration and minimizing non-specific plasma protein binding, a critical parameter in the design of central nervous system (CNS) active agents. The butane backbone provides a distinct and quantifiable advantage in fine-tuning pharmacokinetic properties compared to the propanol analog.
| Evidence Dimension | Lipophilicity (Octanol-Water Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | LogP = 1.2429 |
| Comparator Or Baseline | 2-Amino-2-phenylpropan-1-ol (CAS 90642-81-2): LogP = 1.5531 |
| Quantified Difference | -21.7% lower LogP for the target compound |
| Conditions | In silico computational prediction (XLogP3-AA) and reported vendor data. |
Why This Matters
Procurement of the butanol derivative over the propanol analog is scientifically justified when the synthetic or biological target requires a more polar, less lipophilic building block to achieve desired CNS multiparameter optimization (MPO) scores or aqueous solubility.
- [1] BuildingBlock. (2024). 2-Amino-2-phenyl-1-propanol (CAS 90642-81-2) Computational Chemistry Data (LogP 1.5531). View Source
